molecular formula C21H21N3O2 B2907664 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797874-88-4

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B2907664
CAS No.: 1797874-88-4
M. Wt: 347.418
InChI Key: RPXBFYFGDOXOPN-UHFFFAOYSA-N
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Description

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a bicyclic heterocyclic compound featuring a 7,8-dihydropyrido[4,3-d]pyrimidine core. The molecule is substituted at the 6(5H)-yl position with a propan-1-one chain, which terminates in a 2-methoxynaphthalen-1-yl group. The dihydropyrido[4,3-d]pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or modulation of central nervous system targets .

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-8-6-15-4-2-3-5-17(15)18(20)7-9-21(25)24-11-10-19-16(13-24)12-22-14-23-19/h2-6,8,12,14H,7,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBFYFGDOXOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The process may include:

  • Formation of the pyrido[4,3-d]pyrimidine core.

  • Introduction of the 2-methoxynaphthalene moiety.

  • Coupling of the two fragments under conditions like palladium-catalyzed cross-coupling or other suitable reactions.

Industrial Production Methods

For large-scale production, optimizing yield and purity is crucial. Methods often employ high-efficiency catalysts and environmentally friendly solvents. Techniques like continuous flow chemistry might be used to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, leading to products that may include additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions might yield derivatives with altered oxidation states.

  • Substitution: : The aromatic nature allows for electrophilic and nucleophilic substitution reactions, introducing various substituents into the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO4 or H2O2 under controlled conditions.

  • Reduction: : Hydrogenation catalysts such as Pd/C.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols, and catalysts for specific reactions.

Major Products

  • Oxidation: : May produce hydroxylated derivatives.

  • Reduction: : Could yield saturated or partially saturated analogs.

  • Substitution: : Diverse derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a versatile intermediate in synthetic organic chemistry, useful in constructing more complex molecules.

Biology

Research into its biological activity has revealed potential applications in targeting specific enzymes or receptors. It may also serve as a scaffold for developing bioactive molecules.

Medicine

There is ongoing investigation into its potential as a lead compound for drug discovery, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

Due to its chemical stability and functional groups, it might be applied in the development of novel materials or as a key component in industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism by which this compound exerts its effects is still under investigation. its interaction with molecular targets, such as enzymes or receptors, suggests it can modulate biochemical pathways. Its naphthalene and pyrido[4,3-d]pyrimidine groups likely play crucial roles in binding and activity.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxynaphthalen-1-yl group in the target compound provides greater steric bulk and lipophilicity compared to smaller aryl groups like 4-(methylsulfonyl)phenyl . This may influence target selectivity, as seen in analogs where bulkier substituents enhance binding to hydrophobic pockets .

Derivatives with Heterocyclic Termini

Compound Name Heterocyclic Substituent Synthesis Strategy Reference ID
1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-(1H-1,2,3-triazol-4-ylmethoxy)propan-1-one 1H-1,2,3-triazol-4-ylmethoxy terminus Click chemistry (Cu-catalyzed azide-alkyne cycloaddition)
1-(4-(Methylamino)-2-(piperidin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone Piperidin-3-yl and methylamino groups Amine alkylation followed by ketone functionalization
(2-(6-Chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(imidazo[1,5-a]pyridin-1-yl)methanone Imidazo[1,5-a]pyridin-1-yl terminus Nucleophilic substitution on chloropyridine intermediate

Key Observations :

  • The use of click chemistry to append triazole groups (e.g., ) demonstrates modularity in introducing diverse heterocycles, which can fine-tune solubility and target engagement.
  • Imidazo[1,5-a]pyridine and piperidine termini () suggest applications in CNS-targeted therapies due to their prevalence in blood-brain barrier-penetrant drugs.

Core Modifications and Hybrid Structures

Compound Name Core Structure Variation Biological Relevance (Inferred) Reference ID
5-(4H-1,2,4-Triazol-3-yl)pentanoic acid conjugate Conjugation with triazole-containing pentanoic acid Potential prodrug strategy for improved bioavailability
6-(Pyridin-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone core Kinase inhibition (e.g., JAK/STAT pathway targets)

Key Observations :

  • Hybrid structures incorporating pyrazolo[3,4-d]pyrimidinone () or triazole conjugates () highlight the versatility of bicyclic cores in drug discovery. These modifications may optimize pharmacokinetic properties or enable covalent binding mechanisms.

Biological Activity

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol

This unique structure combines a pyrido[4,3-d]pyrimidine core with a methoxynaphthalene substituent, which may contribute to its biological activity.

Anticancer Activity

Research has demonstrated that pyrido[4,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown that related compounds can inhibit the EGFR L858R/T790M mutant kinase with IC50 values in the low nanomolar range .
  • Cell Line Studies : In vitro studies on various cancer cell lines (MCF-7, HepG2) have indicated that certain derivatives exhibit significant cytotoxicity with IC50 values ranging from 2.74 to 3100 nM .

Antimicrobial Activity

The compound also shows notable antimicrobial effects against various pathogens:

  • Bactericidal Effects : It has been reported that pyrido[4,3-d]pyrimidines possess activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition : Some derivatives have demonstrated antifungal activity against species like Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by several studies:

  • In Vivo Models : Compounds with similar structures have shown significant inhibition of paw edema in animal models, suggesting their efficacy in reducing inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrido[4,3-d]pyrimidine derivatives:

StudyFindings
Demonstrated potent anticancer activity against multiple cell lines with low IC50 values.
Showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Evaluated the antibacterial activity of related complexes indicating strong inhibition against tested pathogens.

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